molecular formula C23H23FN6 B2486847 1-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(4-fluorophenyl)piperazine CAS No. 955306-61-3

1-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(4-fluorophenyl)piperazine

货号: B2486847
CAS 编号: 955306-61-3
分子量: 402.477
InChI 键: HGTINQBEHDOYPR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(4-fluorophenyl)piperazine features a pyrazolo[3,4-d]pyrimidine core substituted at position 1 with a 3,5-dimethylphenyl group and at position 4 with a piperazine moiety bearing a 4-fluorophenyl substituent. This scaffold is pharmacologically significant due to its structural similarity to kinase inhibitors and antimicrobial agents. The 3,5-dimethylphenyl group enhances lipophilicity and steric bulk, while the 4-fluorophenyl piperazine contributes to π-π stacking interactions and metabolic stability .

属性

IUPAC Name

1-(3,5-dimethylphenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN6/c1-16-11-17(2)13-20(12-16)30-23-21(14-27-30)22(25-15-26-23)29-9-7-28(8-10-29)19-5-3-18(24)4-6-19/h3-6,11-15H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGTINQBEHDOYPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(4-fluorophenyl)piperazine typically involves multiple steps. One common method includes the reaction of 3,5-dimethylphenylhydrazine with ethyl acetoacetate to form a pyrazole intermediate. This intermediate is then reacted with 4-chloropyrimidine under basic conditions to yield the pyrazolopyrimidine core. Finally, the core is coupled with 4-(4-fluorophenyl)piperazine using a palladium-catalyzed cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

化学反应分析

Types of Reactions

1-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(4-fluorophenyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

科学研究应用

Anticancer Activity

Numerous studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. The compound under discussion has been evaluated for its ability to inhibit various cancer cell lines.

  • Mechanism of Action : The compound may act as an inhibitor of specific kinases involved in cancer progression, similar to other derivatives in its class that target epidermal growth factor receptors (EGFRs) or other oncogenic pathways .

Anti-inflammatory Properties

Research has shown that derivatives of pyrazolo[3,4-d]pyrimidines can possess anti-inflammatory effects. The compound's structure suggests it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory responses .

Neurological Applications

Given the piperazine component, there is potential for this compound in treating neurological disorders. Piperazine derivatives have been explored for their neuroprotective effects and ability to modulate neurotransmitter systems .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy and safety profile. Modifications on the piperazine ring or the pyrazolo[3,4-d]pyrimidine core can significantly affect biological activity:

ModificationEffect on Activity
Fluorine substitutionIncreases lipophilicity and cellular uptake
Dimethyl substitutionEnhances selectivity towards targeted kinases

Toxicological Studies

Initial toxicological assessments indicate that this compound exhibits a favorable safety profile compared to traditional anti-inflammatory drugs like Diclofenac . LD50 values suggest lower toxicity levels, making it a candidate for further development.

Case Study 1: Anticancer Activity Evaluation

In a study published by Abd El-Salam et al., various pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their anticancer properties against breast cancer cell lines. The results showed that compounds similar to the one discussed here inhibited cell proliferation effectively .

Case Study 2: Anti-inflammatory Screening

Another research effort focused on evaluating the anti-inflammatory properties of pyrazolo[3,4-d]pyrimidines. The compound demonstrated significant inhibition of edema in animal models, indicating its potential as an anti-inflammatory agent .

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations on the Pyrazolo[3,4-d]pyrimidine Core

1-(3,4-Dimethylphenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine ()
  • Key Differences :
    • Pyrazolo[3,4-d]pyrimidine is substituted with a 3,4-dimethylphenyl group instead of 3,5-dimethylphenyl.
    • The piperazine moiety carries a 2-fluorophenyl group rather than 4-fluorophenyl.
  • The 2-fluorophenyl substitution on piperazine may disrupt planar interactions with target receptors .
1-(4-Methylbenzyl)-4-[4-(2-methylphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine ()
  • Key Differences :
    • A 4-methylbenzyl group replaces the 3,5-dimethylphenyl substituent.
    • The piperazine is modified with a 2-methylphenyl group.
  • The 2-methylphenyl substituent may reduce metabolic clearance compared to halogenated analogs .

Piperazine Substituent Modifications

4-(4-(3,4-Dichlorobenzyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine ()
  • Key Differences :
    • Piperazine is substituted with a 3,4-dichlorobenzyl group.
  • Higher molecular weight (MW: 472.3) compared to the target compound (MW: 402.5) may reduce solubility .
1-(4-Methoxyphenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine ()
  • Key Differences :
    • Both pyrazolo[3,4-d]pyrimidine and piperazine bear methoxyphenyl groups.
  • Impact :
    • Methoxy groups improve solubility via hydrogen bonding but may reduce CNS penetration due to increased polarity.
    • Lower logP compared to halogenated analogs suggests altered pharmacokinetics .

Functional Group Additions

1-[1-(4-Methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-(4-phenylcarboxamido)hydrazine ()
  • Key Differences :
    • A hydrazine-carboxamido group replaces the piperazine-fluorophenyl moiety.
  • Reduced steric bulk may enhance conformational flexibility but lower target specificity .
1-(Furan-2-carbonyl)-4-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine ()
  • Key Differences :
    • A furan-2-carbonyl group is attached to piperazine.
  • Lower molecular weight (MW: 388.4) may enhance diffusion rates .

Comparative Data Tables

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight logP* Key Substituents
Target Compound C23H23FN6 402.5 3.8 3,5-Dimethylphenyl, 4-Fluorophenyl
1-(3,4-Dimethylphenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine C23H23FN6 402.5 3.7 3,4-Dimethylphenyl, 2-Fluorophenyl
4-(4-(3,4-Dichlorobenzyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine C23H20Cl2N6 472.3 4.9 3,4-Dichlorobenzyl
1-(4-Methoxyphenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine C23H24N6O2 428.5 2.5 4-Methoxyphenyl, 3-Methoxyphenyl

*Predicted using Lipinski’s rules.

Key Research Findings

  • Substituent Position Matters : The 3,5-dimethylphenyl group in the target compound optimizes steric interactions compared to 3,4-dimethyl () or 4-methylbenzyl () analogs .
  • Halogen vs. Methoxy : Fluorophenyl groups enhance metabolic stability, whereas methoxy substituents () improve solubility but reduce blood-brain barrier penetration .
  • Piperazine Flexibility : Modifications like dichlorobenzyl () or furan-carbonyl () groups diversify therapeutic applications, from antimicrobial to anti-inflammatory uses .

生物活性

The compound 1-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(4-fluorophenyl)piperazine is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a pyrazolo[3,4-d]pyrimidine core with a piperazine moiety. The presence of the 3,5-dimethylphenyl and 4-fluorophenyl groups contributes to its unique pharmacological profile.

PropertyValue
IUPAC Name1-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(4-fluorophenyl)piperazine
Molecular FormulaC19H22FN5
Molecular Weight339.41 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : Pyrazolo[3,4-d]pyrimidines often inhibit enzymes involved in cell signaling pathways. This compound may act on kinases and phosphatases that regulate cellular processes.
  • Receptor Modulation : The compound can interact with G-protein coupled receptors (GPCRs), leading to altered intracellular signaling cascades that affect cell proliferation and survival.

Anticancer Activity

Research has shown that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. For instance, compounds designed to inhibit epidermal growth factor receptor (EGFR) have demonstrated promising results in preclinical studies. A study reported that certain pyrazolo[3,4-d]pyrimidine derivatives showed IC50 values in the low micromolar range against various cancer cell lines .

Antiviral Properties

Some studies have explored the antiviral potential of pyrazolo[3,4-d]pyrimidine derivatives against viruses such as HIV and influenza. For example, specific derivatives showed effective inhibition of viral replication at concentrations as low as 5 μM . The mechanism often involves interference with viral polymerases or proteases.

Neuropharmacological Effects

There is emerging evidence suggesting that this compound may also possess neuropharmacological effects. It has been associated with modulation of neurotransmitter systems, potentially offering therapeutic avenues for conditions like anxiety or depression.

Case Studies

  • Anticancer Efficacy : A study evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives for their ability to inhibit cancer cell growth. The most effective compounds displayed IC50 values ranging from 0.1 to 10 μM against breast and lung cancer cell lines .
  • Antiviral Activity : In a screening of various pyrazolo derivatives against influenza A virus, one derivative exhibited an EC50 value significantly lower than that of standard antiviral drugs like ribavirin .

Pharmacokinetics

The pharmacokinetic profile of pyrazolo[3,4-d]pyrimidines generally indicates good absorption and distribution characteristics. Metabolism typically occurs in the liver via cytochrome P450 enzymes, with renal excretion being the primary route for elimination.

ParameterValue
AbsorptionHigh
BioavailabilityVariable
Half-lifeApproximately 6-8 hours

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。